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Compound of Interest

Compound Name: Thioacetone

Cat. No.: B1215245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties, synthesis,

stability, and reactivity of thioacetone and thioformaldehyde. The information presented is

supported by experimental data to assist researchers in understanding and utilizing these

reactive thiocarbonyl compounds.

Physicochemical Properties
Thioacetone and thioformaldehyde, the simplest thioketone and thioaldehyde respectively,

exhibit significant differences in their physical and chemical properties, primarily dictated by

their extreme instability under ambient conditions.
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Property Thioacetone Thioformaldehyde Reference

Chemical Formula (CH₃)₂CS CH₂S [1][2]

Molar Mass 74.14 g/mol 46.09 g/mol [1][2]

Appearance

Orange to brown

liquid (only at low

temperatures)

Unknown in

condensed state;

studied as a dilute gas

[1][2]

Odor
Extremely potent and

unpleasant

Not well-documented

due to instability
[1]

Melting Point -55 °C
Not applicable

(unstable)
[1]

Boiling Point 70 °C (extrapolated)
Not applicable

(unstable)
[1]

Stability

Unstable above -20

°C; readily

polymerizes and

trimerizes

Highly unstable in

condensed phase;

rapidly oligomerizes to

1,3,5-trithiane

[1][2]

Synthesis and Handling
The high reactivity of thioacetone and thioformaldehyde necessitates their in situ generation

for most applications.

Thioacetone
Thioacetone is typically prepared by the thermal decomposition (cracking) of its cyclic trimer,

trithioacetone.[1][3] The trimer itself is synthesized from acetone.

Experimental Protocol: Synthesis of Trithioacetone

Reaction Setup: A reaction vessel is charged with acetone and a Lewis acid catalyst, such as

zinc chloride (ZnCl₂).
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Introduction of Hydrogen Sulfide: Hydrogen sulfide (H₂S) gas is bubbled through the acetone

solution. The reaction is typically carried out at or below room temperature.

Reaction Monitoring and Work-up: The reaction progress is monitored for the formation of a

precipitate. Upon completion, the mixture is worked up to isolate the trithioacetone.

Purification: The crude trithioacetone can be purified by distillation or recrystallization.

Experimental Protocol: Generation of Thioacetone Monomer

Pyrolysis Setup: A pyrolysis tube packed with an inert material is heated to 500–600 °C.[1]

Introduction of Trithioacetone: Trithioacetone is vaporized and passed through the heated

tube under reduced pressure.

Trapping: The monomeric thioacetone is collected in a cold trap cooled with liquid nitrogen

or a dry ice/acetone bath.[4]

Thioformaldehyde
Thioformaldehyde is most commonly generated by the pyrolysis of dimethyl disulfide.[2][5]

Experimental Protocol: Generation of Thioformaldehyde Monomer

Pyrolysis Setup: A quartz tube is heated to a high temperature, typically in the range of 800-

1000 °C.

Introduction of Dimethyl Disulfide: A stream of dimethyl disulfide vapor, often diluted with an

inert gas like argon, is passed through the hot zone.

In Situ Analysis: The gaseous products, containing thioformaldehyde, are then directly

introduced into the analytical instrument (e.g., spectrometer) for characterization or used

immediately in a subsequent reaction. Due to its extreme instability, thioformaldehyde is not

typically isolated in a condensed phase.

Stability and Reactivity
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The most prominent chemical feature of both thioacetone and thioformaldehyde is their

propensity to undergo rapid polymerization or trimerization.[1][2]

Thioacetone: Above -20°C, thioacetone readily converts to a linear polymer and the cyclic

trimer, trithioacetone.[1] This polymerization is promoted by free radicals and light.[1] The pure

thioketo tautomer of thioacetone polymerizes rapidly at room temperature, while the thioenol

tautomer is more stable.[6]

Thioformaldehyde: In the condensed phase, thioformaldehyde spontaneously and rapidly

trimerizes to the stable, colorless compound 1,3,5-trithiane.[2] It is only stable as a dilute gas.

[7]

In general, thioaldehydes are even more reactive than thioketones.[8] This is attributed to the

lower steric hindrance and greater partial positive charge on the carbonyl carbon of aldehydes

compared to ketones.[8][9] The C=S bond is weaker and more polarizable than the C=O bond,

leading to higher reactivity with a variety of reagents. Thiocarbonyl compounds readily react

with nucleophiles, electrophiles, and radicals.[10]

Spectroscopic Data
Spectroscopic Data

Thioacetone
(Monomer)

Thioformaldehyde
(Monomer)

Reference

¹H NMR (δ, ppm) ~1.9 (s, 6H)
Not readily available

due to instability
[1]

¹³C NMR (δ, ppm) ~252.7 (C=S)

Theoretical

calculations suggest a

deshielded carbon,

but experimental data

is scarce.

[4]

IR (cm⁻¹)
C=S stretch: ~1050-

1270
C=S stretch: ~1059 [4][11][12]

Note: Spectroscopic data for the monomers are obtained under specialized conditions, such as

in the gas phase or at very low temperatures, to prevent polymerization.
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Applications in Research
Despite their instability, both thioacetone and thioformaldehyde have found applications in

specialized areas of chemical research.

Thioacetone: Derivatives of thioacetone, such as bis-thio-acetone (BTA) linkages, are utilized

in the synthesis of protein analogs to study protein aggregation and degradation, which is

relevant to neurodegenerative diseases.[3] Its strong reducing properties and ability to form

stable linkages make it a valuable tool in the synthesis of complex molecules for research

purposes.[3]

Thioformaldehyde: Due to its fundamental nature as the simplest thioaldehyde,

thioformaldehyde is of great interest in spectroscopic and astrochemical studies.[2] It has been

detected in the interstellar medium.[2][7] While its synthetic applications are limited by its

reactivity, it can be trapped in cycloaddition reactions and has been used to form stable

coordination complexes with transition metals.[2]

Signaling Pathways and Experimental Workflows
The generation and subsequent reactions of thioacetone and thioformaldehyde can be

represented as logical workflows.

Trithioacetone Synthesis

Thioacetone Monomer Generation

Reactivity Pathways

Acetone

TrithioacetoneH₂S

Lewis Acid (e.g., ZnCl₂)

Pyrolysis (500-600°C) Thioacetone (Monomer)

Polythioacetone
Polymerization

(> -20°C, light, radicals)

Trithioacetone

Trimerization
(> -20°C)
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Click to download full resolution via product page

Caption: Synthesis of thioacetone via its trimer and subsequent reactivity.

Thioformaldehyde Monomer Generation Reactivity Pathways

Dimethyl Disulfide Pyrolysis Thioformaldehyde (Monomer) 1,3,5-Trithiane

Trimerization
(condensed phase)

Click to download full resolution via product page

Caption: Generation of thioformaldehyde and its trimerization pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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